1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a urea core linked to cyclopentyl, phenyl, pyridinyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable pyridine derivative, the pyrazole ring can be formed through cyclization reactions involving hydrazine and appropriate diketones or aldehydes.
Urea Formation: The urea core is introduced by reacting an isocyanate derivative with an amine. In this case, the cyclopentyl and phenyl groups are attached to the urea nitrogen atoms.
Linking the Pyrazole and Urea: The final step involves linking the pyrazole ring to the urea core via an ethyl bridge, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole or pyridine rings, potentially forming N-oxides.
Reduction: Reduction reactions can target the urea group, converting it to amines under strong reducing conditions.
Substitution: The aromatic rings (phenyl, pyridinyl) can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple aromatic rings and a urea core suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.
Comparison with Similar Compounds
1-Cyclopentyl-3-phenylurea: Lacks the pyrazole and pyridine rings, making it less complex.
1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea: Similar structure but without the cyclopentyl and phenyl groups.
Uniqueness: 1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its combination of cyclopentyl, phenyl, pyridinyl, and pyrazolyl groups, which confer distinct chemical properties and potential biological activities. This structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclopentyl-3-phenyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(24-19-6-2-1-3-7-19)27(20-8-4-5-9-20)17-16-26-15-12-21(25-26)18-10-13-23-14-11-18/h1-3,6-7,10-15,20H,4-5,8-9,16-17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDOUGOXTHXHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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